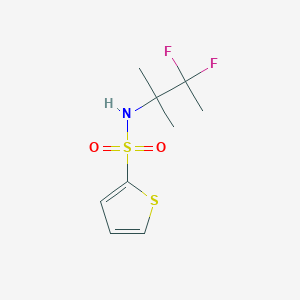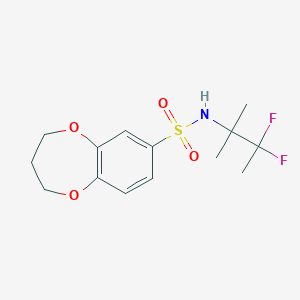
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide is a synthetic organic compound that features a thiophene ring substituted with a sulfonamide group and a difluoromethylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide typically involves the introduction of the difluoromethylbutyl group to the thiophene ring followed by sulfonamide formation. One common method involves the reaction of thiophene-2-sulfonyl chloride with 3,3-difluoro-2-methylbutan-2-amine under basic conditions to yield the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the difluoromethylbutyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-sulfonamide: Lacks the difluoromethylbutyl group, resulting in different chemical and biological properties.
N-(2-methylbutan-2-yl)thiophene-2-sulfonamide: Similar structure but without the fluorine atoms, affecting its reactivity and interactions.
N-(3,3-difluoro-2-methylbutan-2-yl)benzene-2-sulfonamide: Contains a benzene ring instead of thiophene, leading to different electronic and steric effects.
Uniqueness
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide is unique due to the presence of both the difluoromethylbutyl group and the thiophene ring. This combination imparts distinct chemical properties such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2S2/c1-8(2,9(3,10)11)12-16(13,14)7-5-4-6-15-7/h4-6,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEZZLTYVUXAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(F)F)NS(=O)(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methylphenyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]propan-2-amine](/img/structure/B6981824.png)
![N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-(oxolan-3-yl)piperidin-4-amine](/img/structure/B6981826.png)
![4,4,4-trifluoro-1-[(3R)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]piperidin-1-yl]butan-1-one](/img/structure/B6981838.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine](/img/structure/B6981853.png)
![1-Methyl-4-[5-[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]pyridin-2-one](/img/structure/B6981857.png)
![3-(Methylsulfinylmethyl)-5-[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazole](/img/structure/B6981866.png)
![4-N-(1-cyanocyclopropyl)-1-N-[(1-methylpyrrol-2-yl)methyl]benzene-1,4-disulfonamide](/img/structure/B6981867.png)
![1-[5-[1-[3-(Trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]ethylurea](/img/structure/B6981869.png)
![1-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-3-[1-(oxan-2-yl)propyl]urea](/img/structure/B6981875.png)
![3-[1-(7-Methylquinolin-8-yl)sulfonylpyrrolidin-2-yl]propanoic acid](/img/structure/B6981876.png)

![N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide](/img/structure/B6981900.png)

![2-[2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6981911.png)
